Orthogonality vs. Acid-Labile Lysines
Fmoc-Lys(Tnm)-OH provides an orthogonal photolytic cleavage pathway that is distinct from the acid-labile cleavage of common lysine derivatives like Fmoc-Lys(Boc)-OH. While the Boc group on Fmoc-Lys(Boc)-OH is removed under the same acidic conditions (e.g., >50% TFA) used for final peptide cleavage from the resin, the Tnm group remains completely stable to these conditions . Conversely, the Tnm group is removed with 350 nm UV light, a condition to which acid-labile groups (Boc, tBu) and base-labile groups (Fmoc) are stable [1]. This enables a three-tiered deprotection strategy (Fmoc with base, Tnm with light, tBu/Trt with acid) that is not possible with Fmoc-Lys(Boc)-OH.
| Evidence Dimension | Orthogonality of side-chain deprotection relative to resin cleavage |
|---|---|
| Target Compound Data | Fmoc-Lys(Tnm)-OH: Side-chain Tnm group is stable to piperidine and TFA. Removed by UV light (~350 nm). |
| Comparator Or Baseline | Fmoc-Lys(Boc)-OH: Side-chain Boc group is removed with TFA (typically 50-95%) concurrent with resin cleavage, offering no orthogonal selectivity. |
| Quantified Difference | The Tnm group provides a distinct, light-controlled deprotection step orthogonal to both standard Fmoc (base) and global acid cleavage conditions. Boc offers no such step. |
| Conditions | Standard Fmoc/tBu SPPS protocols: Fmoc removal with 20% piperidine in DMF; global deprotection/cleavage with TFA cocktails (e.g., TFA/TIS/H2O). |
Why This Matters
This property allows for on-resin, site-specific modification of the lysine side-chain before final peptide release, a critical requirement for synthesizing branched peptides, peptide conjugates, and molecular probes.
- [1] Springer. (n.d.). Synthesis of Fully Protected Peptide Fragments. In *Peptide Synthesis and Applications*. View Source
